Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate is an organic compound with the molecular formula C16H14N2O3S. This compound is notable for its unique structure, which includes a thiophene ring substituted with a cyanoacetylamino group and a phenyl group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method includes the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under specific conditions. For instance, the reaction can be carried out in the presence of a solvent like dimethylformamide (DMF) and a catalyst such as triethylamine . The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group or other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate has several scientific research applications, including:
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents for treating diseases.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyanoacetyl group can act as a reactive site, facilitating binding to specific proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate include other cyanoacetamide derivatives and thiophene-based compounds. Examples include:
N-Cyanoacetylurethane: A compound with similar cyanoacetyl functionality but different structural features.
Ethyl 2-cyano-3-phenylthiophene-4-carboxylate: A structurally related thiophene derivative with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. Its ability to undergo various reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[(2-cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-2-21-16(20)14-12(11-6-4-3-5-7-11)10-22-15(14)18-13(19)8-9-17/h3-7,10H,2,8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWJGZHMMUCEPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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